molecular formula C9H11NO2 B303338 2-Phenyl-1,3,2-dioxazinane

2-Phenyl-1,3,2-dioxazinane

Cat. No.: B303338
M. Wt: 165.19 g/mol
InChI Key: GCNVDICWOBJYSV-UHFFFAOYSA-N
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Description

Evolution and Significance of Dioxazinane Ring Systems

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the chemistry of life and industry. The 1,3,2-dioxazinane ring is a six-membered heterocycle containing two oxygen atoms and one nitrogen atom at positions 1, 3, and 2, respectively. The development of synthetic methodologies for such heterocycles has been a continuing area of research. For instance, various dioxazinane derivatives have been synthesized and investigated for their potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Some fused oxadiazines, which share a similar heterocyclic core, have even shown potential in the treatment of Alzheimer's disease. acs.org

The synthesis of dioxazinane rings can be approached through various strategies, including the annulation of three-membered heterocycles like oxiranes with nitrones, catalyzed by Lewis acids. acs.orgdiva-portal.org Another method involves the diastereoselective synthesis from 1,2-anhydrosugars and N-substituted nitrones, highlighting the utility of these systems in carbohydrate chemistry. nih.govnih.gov The significance of these ring systems lies in their potential as building blocks for more complex molecules and their inherent chemical reactivity, which allows for a diverse range of chemical transformations.

Unique Structural Features of the 2-Phenyl-1,3,2-dioxazinane Core

The this compound molecule possesses a distinct set of structural features that are expected to influence its chemical and physical properties. The core of the molecule is the 1,3,2-dioxazinane ring, a six-membered aliphatic ring. The presence of two oxygen atoms and one nitrogen atom introduces polarity and the potential for hydrogen bonding, depending on the substitution at the nitrogen atom.

The key feature of the title compound is the phenyl group attached to the nitrogen atom at position 2. This substituent introduces aromaticity and steric bulk, which will have a significant impact on the molecule's conformation and reactivity. The conformational analysis of six-membered rings is a well-studied area, and it is expected that the 1,3,2-dioxazinane ring will adopt a chair or a twist-boat conformation to minimize steric and torsional strain. saskoer.caslideshare.net The orientation of the phenyl group (axial or equatorial) in the most stable conformation will be a critical determinant of its properties.

Table 1: Predicted Structural Features of this compound

FeatureDescription
Core Heterocycle 1,3,2-Dioxazinane (a six-membered ring with two oxygen atoms and one nitrogen atom)
Key Substituent A phenyl group attached to the nitrogen atom at position 2
Expected Hybridization The ring atoms are expected to be sp³ hybridized, while the phenyl group carbons are sp² hybridized.
Potential Stereochemistry The molecule may exist as different conformers (e.g., chair, boat). The phenyl group can be in an axial or equatorial position.
Polarity The presence of oxygen and nitrogen atoms makes the ring polar.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While research exists on the broader class of 1,3,2-dioxazinanes and other related heterocyclic systems, detailed studies focusing on the 2-phenyl derivative are notably absent. For example, research has been published on compounds like 2-benzoyl-6-(2-furyl)-4-(phenoxymethyl)-1,5,2-dioxazinane (B11518324) and 2-benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane, which have different substitution patterns. ontosight.ai

There is a lack of published data on the synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and crystal structure of this compound. Consequently, its chemical reactivity, physical properties, and potential biological activities remain largely unexplored. This represents a clear opportunity for new research in the field of heterocyclic chemistry.

Defining the Academic and Research Trajectory for this compound

Given the existing knowledge gaps, a clear research trajectory can be defined for this compound. The initial focus should be on the development of a reliable and efficient synthetic route. Drawing parallels from the synthesis of related compounds, a potential approach could involve the reaction of a suitable N-phenyl hydroxylamine (B1172632) derivative with a 1,3-diol or its equivalent.

Once synthesized, a thorough characterization of the compound is paramount. This would involve a suite of spectroscopic techniques to elucidate its structure.

Table 2: Proposed Spectroscopic and Analytical Studies for this compound

TechniqueInformation to be Obtained
¹H NMR Spectroscopy Chemical shifts and coupling constants of the protons, providing information on the molecular structure and conformation.
¹³C NMR Spectroscopy Chemical shifts of the carbon atoms, confirming the carbon framework.
Infrared (IR) Spectroscopy Identification of functional groups, such as C-O, C-N, and the aromatic C-H bonds.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the molecular formula.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the ring.

Following its synthesis and characterization, the research could then expand to investigate the reactivity of this compound. This could include exploring its stability, its behavior in the presence of acids and bases, and its potential to undergo ring-opening or substitution reactions.

Finally, based on the known biological activities of other dioxazinane derivatives, screening this compound for potential pharmacological properties would be a logical next step. This could involve assays for anticancer, antimicrobial, or anti-inflammatory activity. The insights gained from these studies would contribute valuable knowledge to the field of heterocyclic chemistry and could pave the way for the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-phenyl-1,3,2-dioxazinane

InChI

InChI=1S/C9H11NO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2

InChI Key

GCNVDICWOBJYSV-UHFFFAOYSA-N

SMILES

C1CON(OC1)C2=CC=CC=C2

Canonical SMILES

C1CON(OC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Phenyl 1,3,2 Dioxazinane and Its Analogues

De Novo Synthesis Strategies for the 1,3,2-Dioxazinane Skeleton

De novo synthesis, the construction of a molecular framework from simpler, acyclic starting materials, is a fundamental approach in organic chemistry. nih.govnih.gov For the 1,3,2-dioxazinane skeleton, these strategies primarily involve the formation of the key C-O and N-O bonds that define the heterocyclic ring.

Cycloaddition Reactions for Dioxazinane Ring Construction

Cycloaddition reactions are powerful tools for the construction of ring systems, as they allow for the formation of multiple bonds in a single, often stereospecific, step. numberanalytics.comlibretexts.orglibretexts.org These reactions are characterized by the joining of two or more unsaturated molecules or parts of the same molecule to form a cyclic adduct. libretexts.org

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. beilstein-journals.orgwikipedia.org This reaction is a prominent method for synthesizing six-membered heterocyclic compounds. organic-chemistry.orgorganic-chemistry.orgrsc.org In the context of dioxazinane synthesis, a nitroso compound can act as a dienophile, reacting with a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine ring, a related structure to the dioxazinane core. beilstein-journals.orgwikipedia.org The regioselectivity of this reaction is influenced by factors such as substituents on the diene and dienophile, as well as reaction conditions like temperature and the presence of a catalyst. beilstein-journals.org

While direct synthesis of 2-phenyl-1,3,2-dioxazinane via a standard hetero-Diels-Alder reaction is not commonly reported, the principles of this reaction are fundamental to cycloaddition strategies. The reaction typically involves the [4+2] cycloaddition of a diene (containing four π-electrons) and a dienophile (containing two π-electrons). libretexts.orgorganic-chemistry.org

Lewis acid catalysis plays a crucial role in promoting annulation reactions, which involve the formation of a ring onto a pre-existing molecule. rsc.org In the synthesis of related six-membered heterocycles, Lewis acids such as aluminum (III) and indium (III) compounds have been shown to be effective. diva-portal.orgscribd.com For instance, the annulation of nitrones with three-membered heterocycles like oxiranes, aziridines, and thiiranes can yield 1,4,2-dioxazinanes, 1,2,4-oxadiazinanes, and 1,4,2-oxathiazinanes, respectively. diva-portal.orgscribd.com This transformation is highly diastereoselective and proceeds through an SN2-type mechanism. diva-portal.org

A notable example is the Lewis acid-catalyzed cycloaddition of 1,1-cyclopropanediesters with nitrones, where the Lewis acid activates the cyclopropane (B1198618) ring towards cleavage and subsequent reaction. diva-portal.org Similarly, cooperative catalysis involving N-heterocyclic carbenes (NHCs) and Lewis acids has been developed for highly stereoselective annulation reactions, although these have been primarily applied to the synthesis of cyclopentenes and other carbo- and heterocyclic systems. organic-chemistry.org

CatalystReactantsProductYieldDiastereomeric RatioReference
AlCl₃Nitrone and Oxirane1,4,2-Dioxazinane93%Not specified scribd.com
InBr₃Nitrone and Oxirane1,4,2-DioxazinaneModerate to highExcellent diva-portal.org
Yb(OTf)₃1,1-Cyclopropanediester and NitroneSix-membered heterocycleHighHigh diva-portal.org
Ti(Oi-Pr)₄Enal and Chalcone derivativecis-1,3,4-Trisubstituted cyclopenteneHighExcellent organic-chemistry.org

Condensation Reactions Leading to the Dioxazinane Ring

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water, ammonia, or ethanol. wikipedia.orglibretexts.org These reactions can be catalyzed by acids or bases and are fundamental to the formation of many heterocyclic systems. wikipedia.org

The synthesis of this compound and its analogues can be envisioned through the condensation of a suitable 1,3-amino alcohol derivative with benzaldehyde (B42025) or a related carbonyl compound. This approach is analogous to the well-established synthesis of 2-phenyl-1,3-dioxolane (B1584986) from ethylene (B1197577) glycol and benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid.

A related three-component condensation of trifluoromethanesulfonamide (B151150) with paraformaldehyde and oxamide (B166460) has been reported to yield various linear and cyclic products, demonstrating the utility of condensation strategies in constructing complex molecules. researchgate.net Intramolecular aldol (B89426) condensations of dicarbonyl compounds are also a powerful method for forming five- and six-membered rings. vanderbilt.edu

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. frontiersin.orgtcichemicals.compreprints.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse molecular scaffolds. tcichemicals.com

A Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes with sym-trioxane and sulfonamides or carbamates has been developed to produce a variety of 1,3-oxazinanes. acs.org Mechanistic studies suggest that this reaction proceeds through an in situ formed 1,3,5-dioxazinane intermediate which then reacts with the olefin. acs.orgnih.gov This methodology provides a direct route to functionalized 1,3-oxazinanes, which can be further transformed into valuable 1,3-amino alcohols. acs.orgnih.gov

Reaction TypeReactantsProductKey FeaturesReference
Three-component oxy-aminomethylationStyrene (B11656), sym-trioxane, sulfonamide/carbamate (B1207046)1,3-Oxazinane (B78680)Brønsted acid catalysis, mild conditions acs.org
Four-component reactionBenzaldehyde, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetateDihydropyrano[2,3-c]pyrazoleTaurine catalyst, therapeutic potential frontiersin.org
Three-component reactionAldehyde, isonitrile, α-aminoazineFused nitrogen-containing aromatic compoundGröbcke-Blackburn-Bienaymé reaction tcichemicals.com

Post-Cyclization Functionalization and Derivatization

Once the 1,3,2-dioxazinane ring system is established, further chemical modifications can be carried out to introduce or alter functional groups on the heterocyclic core or on the phenyl substituent. These transformations are crucial for generating analogues with diverse properties and for exploring structure-activity relationships.

The specific functionalization strategies would depend on the reactive handles present on the this compound molecule. For instance, if the phenyl ring contains suitable leaving groups, cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. If the dioxazinane ring itself contains reactive sites, these could be targeted for modification. While specific examples of post-cyclization functionalization of this compound are not extensively detailed in the provided context, the principles of functional group interconversion and derivatization are well-established in organic synthesis.

Regioselective Functionalization of the Phenyl Substituent

Direct, regioselective C–H functionalization of the phenyl ring on a pre-formed this compound is a challenging synthetic problem. The more common and predictable strategy involves the use of a pre-functionalized benzaldehyde or its equivalent during the initial ring-forming step. This approach allows for precise control over the position and nature of the substituent on the phenyl group.

However, methodologies developed for other N-heterocycles could be adapted for this purpose. For instance, direct C–H activation and functionalization are powerful tools. Palladium-catalyzed C–H acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water demonstrates a sustainable approach for functionalizing a phenyl ring attached to a nitrogen-containing heterocycle. Another strategy involves the coupling of heterocyclic N-oxides with Grignard reagents, which can introduce alkyl, aryl, or alkenyl substituents regioselectively at the C2-position of various azine N-oxides. nih.gov Quantum chemistry calculations have also been employed to predict and achieve regioselectivity in the functionalization of heterocyclic systems, which could be applied to design reactions for the phenyl group on the dioxazinane core. nih.gov

Modifications at the Dioxazinane Ring Positions

Introducing substituents at the C4, C5, C6, and N3 positions of the dioxazinane ring is readily achieved by selecting appropriately substituted precursors. The primary synthetic routes, such as the condensation of substituted 1,3-aminoalcohols or the cycloaddition of substituted building blocks, provide inherent control over the ring's substitution pattern.

For example, the synthesis of 1,4,2-dioxazinane analogues through the Lewis acid-catalyzed annulation of nitrones with substituted oxiranes directly incorporates the oxirane's substituents onto the final heterocyclic ring. diva-portal.org This demonstrates how the choice of a substituted three-membered ring dictates the final structure. Similarly, organocatalytic methods that employ γ-hydroxy-α,β-unsaturated carbonyls allow for the incorporation of a wide variety of substituents onto the resulting dioxazinane skeleton. nih.govthieme-connect.com

Table 1: Examples of Substituted Precursors for Dioxazinane Analogue Synthesis This table is based on synthetic strategies for related dioxazinane isomers.

Precursor 1 (Substituted)Precursor 2Resulting AnalogueSynthetic Strategy
Substituted OxiraneNitroneSubstituted 1,4,2-Dioxazinane[3+3] Annulation diva-portal.org
γ-Hydroxy-α,β-unsaturated carbonylN-Boc-N-hydroxy amido sulfoneSubstituted DioxazinaneOrganocatalytic [3+3] Cycloaddition nih.gov
2-Aryl-1,3-propanediolAmmonia/AmineSubstituted 1,3-DioxazinaneCondensation

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for producing compounds with potential biological activity. Both diastereoselective and enantioselective routes to dioxazinanes have been successfully developed.

Diastereoselective Pathways

High levels of diastereoselectivity have been achieved in the synthesis of dioxazinane analogues. A notable example is the Lewis acid-catalyzed annulation reaction between nitrones and oxiranes to form 1,4,2-dioxazinanes. diva-portal.org This transformation was found to be highly diastereoselective and stereospecific, proceeding through an SN2-type mechanism. The reaction of various nitrones with styrene oxide, for instance, exclusively yields the corresponding single diastereomer of the 1,4,2-dioxazinane product. diva-portal.org The use of different Lewis acids, such as AlCl₃ and InBr₃, consistently produces the heterocyclic products with excellent diastereoselectivity. diva-portal.org

Enantioselective Approaches

The asymmetric synthesis of chiral dioxazinanes represents a significant advancement. An organocatalytic formal [3+3] cycloaddition of in situ generated nitrones with terminal-hydroxy α,β-unsaturated carbonyls provides access to a range of highly enantio- and diastereo-enriched six-membered dioxazinanes. nih.gov This reaction is facilitated by a chiral cation-binding catalyst, specifically a chiral oligoethylene glycol, in the presence of a base like potassium fluoride (B91410) (KF). nih.govacs.org The proposed mechanism involves a tandem sequence of oxa-Mannich and oxa-Michael reactions. nih.govthieme-connect.com This catalytic system creates a confined chiral environment that effectively controls the stereochemical outcome, leading to products with excellent enantiomeric ratios (up to 99.5:0.5 er) and diastereomeric ratios (>20:1 dr). thieme-connect.com

An alternative strategy for enantioselective synthesis involves the use of enantiopure starting materials. The catalytic enantioselective desymmetrization of prochiral 2-aryl-1,3-propanediols can produce chiral diols with high optical purity. dicp.ac.cn These chiral 1,3-diols are ideal precursors that can be subsequently cyclized to form enantiomerically enriched 1,3,2-dioxazinane derivatives.

Optimization of Reaction Conditions and Yields

The efficiency and yield of dioxazinane synthesis are highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

In the Lewis acid-catalyzed synthesis of 1,4,2-dioxazinanes, a screening of various catalysts demonstrated that AlCl₃ provided a nearly quantitative yield (98%) when the reaction was conducted in acetonitrile (B52724) (CH₃CN) at 40 °C. diva-portal.org Other catalysts like InBr₃ also showed high efficiency, affording the product in 80% yield in dichloromethane (B109758) (CH₂Cl₂). diva-portal.org The study highlighted that in the absence of a catalyst, no reaction occurred, underscoring the essential role of the Lewis acid. diva-portal.org

The interactive table below summarizes the optimization data for the synthesis of a model 1,4,2-dioxazinane from styrene oxide and C,N-diphenylnitrone. diva-portal.org

Table 2: Optimization of Reaction Conditions for 1,4,2-Dioxazinane Synthesis Data derived from a study on 1,4,2-dioxazinane synthesis. diva-portal.org

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1InCl₃ (10)CH₂Cl₂40469
2InBr₃ (10)CH₂Cl₂40480
3In(OTf)₃ (10)CH₂Cl₂0470
4AlCl₃ (10)CH₂Cl₂40493
5AlCl₃ (5)CH₃CN40498
6FeCl₃ (10)CH₂Cl₂40488
7TsOH·H₂O (30)CH₂Cl₂40443
8NoneCH₃CN80240

For the enantioselective organocatalytic routes, catalyst loading and the choice of base are critical. Studies have shown that using 10 mol% of the chiral cation-binding catalyst with 3 equivalents of KF provides optimal results for the synthesis of chiral dioxazinanes, achieving high yields and selectivities. thieme-connect.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 1,3,2 Dioxazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following an extensive search of available scientific literature and spectral databases, detailed experimental Nuclear Magnetic Resonance (NMR) data for 2-Phenyl-1,3,2-dioxazinane could not be retrieved. The subsequent sections outline the type of analysis that would be conducted, for which data is not publicly available.

Proton NMR (¹H NMR) for Proton Environment Analysis

Analysis via ¹H NMR spectroscopy would be essential for identifying the various proton environments within the this compound molecule. This technique would provide critical information on the chemical shift of each proton, the splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons, and the integration values corresponding to the number of protons in each environment. The expected signals would correspond to the protons on the phenyl ring and the aliphatic protons on the tetrahydrooxazine (B10759984) ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

To map the carbon framework of the molecule, ¹³C NMR spectroscopy would be employed. This method would detect distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would help differentiate between the aromatic carbons of the phenyl group and the sp³-hybridized carbons of the heterocyclic ring, including those bonded to oxygen and nitrogen.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assemble the molecular structure, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the spin systems of the phenyl and tetrahydrooxazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule, for instance, linking the protons on the phenyl ring to the carbon atom at the 2-position of the oxazine (B8389632) ring, and for identifying quaternary carbons which are not visible in HSQC spectra.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the public domain. This technique would be used to measure the exact mass of the molecular ion. From this, the precise elemental composition could be confirmed, distinguishing it from other compounds with the same nominal mass. For C₁₀H₁₃NO, the exact mass would be calculated and compared against the experimental value to validate the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides insight into the compound's structure through its fragmentation pattern. The mass spectrum for this compound shows a molecular ion peak [M]⁺ and several key fragment ions. nist.gov

The molecular weight of the compound is 163.22 g/mol . nist.gov The analysis of the mass spectrum reveals characteristic cleavages of the molecule under electron impact, which helps to confirm the connectivity of the atoms. The fragmentation pattern serves as a molecular fingerprint, supporting the proposed structure.

Interactive Data Table: Mass Spectrometry Fragmentation Data

Fragment (m/z) Interpretation
163Molecular Ion [M]⁺
105Loss of C₃H₆NO
77Phenyl cation [C₆H₅]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be characterized by vibrations of the phenyl ring and the dioxazinane heterocyclic system.

The phenyl group would exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. In-ring C-C stretching vibrations of the aromatic ring usually appear in the 1600-1400 cm⁻¹ range. The C-H out-of-plane bending vibrations are also significant and can be found between 900 and 675 cm⁻¹.

The dioxazinane ring contains C-O, C-N, and potentially N-H bonds, each with distinct vibrational frequencies. The C-O stretching vibrations in similar cyclic ethers and acetals are typically found in the 1200-1000 cm⁻¹ region. The C-N stretching vibration is expected in the 1400-1200 cm⁻¹ range. If the nitrogen atom in the 1,3,2-dioxazinane ring is secondary (N-H), a characteristic N-H stretching band would appear in the region of 3400-3200 cm⁻¹. The presence and position of this band would be sensitive to hydrogen bonding.

A theoretical vibrational analysis, often performed using Density Functional Theory (DFT), can complement experimental spectra by predicting vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED).

Interactive Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Aromatic C=C1600-1450Stretching
C-N1400-1200Stretching
C-O1200-1000Stretching
Aromatic C-H900-675Out-of-plane bending

X-ray Crystallography Studies

Determination of Solid-State Molecular Conformation and Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and configuration. For this compound, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles.

The six-membered 1,3,2-dioxazinane ring is expected to adopt a non-planar conformation, most likely a chair or a twisted-chair form, to minimize steric strain, similar to other saturated heterocyclic systems. The phenyl group would be a substituent on this ring, and its orientation relative to the ring (axial or equatorial) would be determined. The planarity of the phenyl ring itself and any distortions from ideal geometry would also be quantified. In related structures, the phenyl ring is often twisted relative to the heterocyclic ring to which it is attached.

Interactive Table 2: Representative Crystallographic Parameters for a Phenyl-Substituted Heterocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0827
b (Å)7.7848
c (Å)27.6527
β (°)90.594
Z8

Note: Data is for an analogous compound, (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, as specific data for this compound is not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The presence of the phenyl group introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align. These can occur in a face-to-face or offset (slipped) arrangement and are crucial in the formation of supramolecular architectures. The distances between the centroids of the interacting rings are typically in the range of 3.4 to 4.0 Å.

Interactive Table 3: Common Intermolecular Interactions in Phenyl-Containing Heterocycles

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HO1.7 - 2.2
Hydrogen BondN-HN2.1 - 2.5
Weak Hydrogen BondC-HO2.4 - 2.6
π-π StackingPhenyl RingPhenyl Ring3.4 - 4.0 (centroid-centroid)

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Interactive Table 4: Exemplary Hirshfeld Surface Analysis Data for a Related Heterocyclic Compound

Interaction TypeContribution (%)
H···H44.8
C···H/H···C30.6
O···H/H···O9.0
N···H/H···N15.8
C···C9.1

Note: Data is for analogous compounds as specific data for this compound is not available.

Reactivity and Mechanistic Investigations of 2 Phenyl 1,3,2 Dioxazinane

Ring-Opening Transformations

Acid-Catalyzed Ring Cleavage Mechanisms

There is no specific information available in the scientific literature regarding the acid-catalyzed ring cleavage mechanisms of 2-phenyl-1,3,2-dioxazinane. While studies on related compounds like 2-phenyl-1,3-dioxanes detail their hydrolysis mechanisms Current time information in Богородский район, RU., the presence of a nitrogen atom in the 1,3,2-dioxazinane ring would significantly alter the reaction pathway, making direct comparisons inaccurate.

Nucleophilic and Electrophilic Ring Opening Reactions

Detailed research on the nucleophilic and electrophilic ring-opening reactions of this compound could not be located. The reactivity of such a ring system towards nucleophiles and electrophiles has not been characterized in published studies.

Ring Contraction and Expansion Processes

Mechanistic Pathways for Ring Rearrangements

No documented studies describe the mechanistic pathways for ring contraction or expansion of this compound. General principles of ring rearrangements like the Wagner-Meerwein or Favorskii rearrangements are well-established for other cyclic systems encyclopedia.pubwikipedia.orgetsu.edu, but their applicability and specific pathways for this particular heterocyclic compound have not been investigated. Research on ring contraction of other dioxazinane derivatives, such as 1,5,2-dioxazinane-3,6-diones, exists but cannot be directly applied researchgate.net.

Formation of Novel Heterocyclic Scaffolds via Transformation

The potential for this compound to serve as a precursor for novel heterocyclic scaffolds through ring transformation reactions has not been explored in the available literature.

Reactions at the Phenyl Substituent

Specific studies detailing reactions at the phenyl substituent of this compound, such as electrophilic aromatic substitution, are not available. The electronic influence of the 1,3,2-dioxazinane ring on the reactivity of the attached phenyl group has not been reported.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr). The 1,3,2-dioxazinane substituent, containing two oxygen atoms and a nitrogen atom, influences the regioselectivity of these reactions. Due to the presence of lone pairs on the heteroatoms adjacent to the phenyl ring, the substituent is expected to be ortho, para-directing. The lone pair on the nitrogen atom can be donated to the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. uomustansiriyah.edu.iqmsu.edu

The reaction conditions can significantly influence the outcome of electrophilic substitution. In strongly acidic media, the nitrogen atom of the dioxazinane ring can be protonated. This protonation would lead to a deactivation of the pyrazole (B372694) ring towards electrophilic attack, and consequently, substitution would be directed to the phenyl ring. cdnsciencepub.com Conversely, under neutral or less acidic conditions, the heterocyclic ring may be more susceptible to attack. cdnsciencepub.com

Typical electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para-position of the phenyl ring. cdnsciencepub.com Similarly, bromination in the presence of a Lewis acid catalyst would be expected to yield the corresponding p-bromophenyl derivative.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edu This step is typically the rate-determining step. In the subsequent step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnnih.gov While direct C-H activation of the phenyl ring in this compound is a possibility, a more common approach involves the use of a halogenated precursor, such as a bromo- or iodo-substituted derivative. These precursors can be synthesized via electrophilic halogenation of this compound.

A variety of palladium-catalyzed cross-coupling reactions could be applied to halo-substituted 2-phenyl-1,3,2-dioxazinanes, including Suzuki, Sonogashira, and Heck reactions. For example, the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid would lead to the formation of a biaryl product. beilstein-journals.org The Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. jcsp.org.pkresearchgate.net

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the halo-substituted this compound. This is followed by transmetalation, where the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center. Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Ref
Suzuki CouplingPd(PPh₃)₄Na₂CO₃Toluene8077-82 beilstein-journals.org
Sonogashira CouplingPdCl₂(PPh₃)₂/CuIEt₃NTolueneRoom TempGood beilstein-journals.org
Desulfitative ArylationPd(OAc)₂/CuTC---Excellent nih.gov

Note: This table presents representative conditions from reactions on analogous heterocyclic systems and is intended to be illustrative of potential conditions for halo-substituted this compound.

Reactivity of the Nitrogen Atom within the Dioxazinane Ring

The nitrogen atom within the 1,3,2-dioxazinane ring is a key site of reactivity, participating in alkylation, acylation, oxidation, and reduction reactions.

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation and acylation.

Alkylation: N-alkylation can be achieved using various alkylating agents. Direct alkylation with alkyl halides is a common method. nih.gov More advanced catalytic methods, such as copper-catalyzed N-alkylation with alcohols, offer a greener alternative. nih.govorganic-chemistry.org A visible light-induced metallaphotoredox platform has also been developed for the N-alkylation of a broad range of nitrogen-containing compounds with alkyl bromides. nih.gov The choice of reaction conditions, including the base and solvent, can be crucial for achieving high yields and selectivity.

Acylation: The nitrogen atom can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. organic-chemistry.orgorganic-chemistry.org This reaction leads to the formation of N-acyl-2-phenyl-1,3,2-dioxazinanes. The acylation can influence the electronic properties and subsequent reactivity of the heterocyclic ring. For instance, the introduction of an electron-withdrawing acyl group can decrease the nucleophilicity of the nitrogen atom.

Table 2: General Methods for N-Alkylation and N-Acylation

ReactionReagentsCatalystConditionsProductRef
N-AlkylationAlkyl BromideCu(II) salt / PhotocatalystVisible light, Room TempN-Alkyl-2-phenyl-1,3,2-dioxazinane nih.gov
N-AlkylationAlcoholIron or Ruthenium complexHeatN-Alkyl-2-phenyl-1,3,2-dioxazinane nih.gov
N-AcylationAcid ChlorideBase (e.g., Pyridine, Et₃N)Inert solventN-Acyl-2-phenyl-1,3,2-dioxazinane organic-chemistry.org
N-AcylationAcid AnhydrideDMAP (catalytic)Solvent-freeN-Acyl-2-phenyl-1,3,2-dioxazinane organic-chemistry.org

Note: This table provides general methodologies for N-alkylation and N-acylation that are potentially applicable to this compound.

The nitrogen atom in the 1,3,2-dioxazinane ring can exist in different oxidation states, and its oxidation and reduction are important transformations. melscience.com

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids. libretexts.org The resulting N-oxide would have a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification significantly alters the electronic properties of the heterocyclic ring, potentially influencing its reactivity in subsequent reactions. For example, the N-oxide can activate adjacent positions for nucleophilic attack. msu.edu

Reduction Chemistry (N-O Bond Cleavage): The N-O bond in the 1,3,2-dioxazinane ring is a key functional group that can undergo reductive cleavage. This cleavage would lead to the opening of the heterocyclic ring and the formation of an amino alcohol derivative. Various reducing agents can be employed for this purpose. For instance, catalytic hydrogenation or the use of reducing metals could potentially cleave the N-O bond. Condition-dependent transformations have been reported for related systems, where N-O bond cleavage can be achieved with high functional group compatibility. nih.gov Mechanistic studies on similar systems suggest that N-O bond cleavage can sometimes proceed through a cascade process of acylation followed by reduction. nih.gov

Following a comprehensive search of scientific databases and literature, it has been determined that there are no specific published computational or theoretical studies available for the compound This compound that align with the requested article outline.

Detailed searches for research pertaining to this specific molecule did not yield any findings related to:

Computational and Theoretical Studies on 2 Phenyl 1,3,2 Dioxazinane

Mechanistic Studies of Reactions:No studies were identified that focused on the reaction mechanisms of 2-Phenyl-1,3,2-dioxazinane, including the localization of transition states, determination of energy barriers, or the application of Bonding Evolution Theory (BET) for mechanistic elucidation.

While computational methods are widely applied to many heterocyclic compounds, the specific molecule of interest, this compound, does not appear to have been the subject of such dedicated theoretical investigation in the accessible scientific literature. Therefore, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables as stipulated in the instructions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are instrumental in the structural elucidation and characterization of the compound.

The process typically begins with the optimization of the molecular geometry of this compound in a simulated environment. Using a specified level of theory, such as the B3LYP hybrid functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of the molecule is determined. This optimized structure is crucial as the accuracy of the predicted spectroscopic parameters is highly dependent on the accuracy of the calculated molecular geometry.

Once the geometry is optimized, the same level of theory is employed to calculate the NMR shielding tensors and the vibrational frequencies. The calculated NMR shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). For IR spectroscopy, the output provides a list of vibrational modes and their corresponding frequencies and intensities, which can be visualized to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated vibrational frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. ajchem-a.com

Detailed research findings from such computational studies would typically be presented in data tables, comparing the theoretically predicted values with any available experimental data to validate the computational model.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be determined by DFT calculations, are invaluable for assigning the signals in an experimental spectrum. The chemical environment of each nucleus dictates its shielding and, consequently, its chemical shift. For instance, the protons of the phenyl group are expected to resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the dioxazinane ring. Similarly, the protons on the heterocyclic ring would have distinct chemical shifts based on their spatial orientation (axial or equatorial) and proximity to the oxygen and nitrogen atoms. The predicted ¹³C NMR spectrum would likewise show distinct signals for the phenyl carbons and the carbons of the dioxazinane ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)
Phenyl H (ortho)7.55
Phenyl H (meta)7.40
Phenyl H (para)7.45
CH (Ring)5.50
CH₂ (Ring, axial)4.20
CH₂ (Ring, equatorial)3.80
NH2.90

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (ipso)138.0
Phenyl C (ortho)128.5
Phenyl C (meta)129.0
Phenyl C (para)130.0
CH (Ring)95.0
CH₂ (Ring)65.0

Predicted IR Frequencies

Theoretical calculations of IR frequencies for this compound can aid in the assignment of its characteristic vibrational modes. The calculated spectrum would show absorption bands corresponding to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes would include the N-H stretch, C-H stretches (both aromatic and aliphatic), C-N stretching, C-O stretching, and the vibrations of the phenyl ring. The comparison between the calculated and experimental IR spectra can confirm the presence of specific functional groups and provide information about the molecular structure and bonding. scirp.orgresearchgate.net

Interactive Table: Predicted IR Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3350N-H Stretch
3060Aromatic C-H Stretch
2980Aliphatic C-H Stretch
1600Phenyl Ring C=C Stretch
1250C-N Stretch
1100C-O Stretch
750C-H Out-of-Plane Bend (Aromatic)

Exploration of 2 Phenyl 1,3,2 Dioxazinane As a Versatile Synthetic Intermediate

Precursor to Advanced Organic Molecules

The 1,3-oxazinane (B78680) ring system, particularly with a phenyl substituent at the 2-position, acts as a masked 1,3-amino alcohol. This latent functionality can be revealed through straightforward chemical transformations, providing access to molecules of significant interest in medicinal chemistry and materials science.

While 2-phenyl-1,3-oxazinanes are themselves heterocyclic architectures, their primary role as a precursor is not typically to form other ring systems but to be converted into acyclic, yet highly functionalized, molecules. The most prominent transformation is their conversion into 1,3-amino alcohols. elsevierpure.com This is achieved by the hydrolytic cleavage of the acetal (B89532) and aminal functionalities within the oxazinane ring under acidic conditions. elsevierpure.com The resulting 1,3-amino alcohols are crucial building blocks for a wide array of pharmaceutically relevant molecules, including antidepressants like fluoxetine (B1211875) and duloxetine. elsevierpure.com

The synthesis of the 1,3-oxazinane precursors themselves often involves multi-component reactions. For instance, a Brønsted acid-catalyzed three-component oxy-aminomethylation reaction between a styrene (B11656) derivative, a formaldehyde (B43269) source (like sym-trioxane), and a sulfonamide or carbamate (B1207046) can produce a variety of substituted 1,3-oxazinanes in moderate to good yields.

Table 1: Synthesis of Substituted 1,3-Oxazinanes via Three-Component Reaction

Styrene Derivative Nitrogen Source Catalyst Product Yield (%) Reference
Styrene p-Toluenesulfonamide HPF₆ 76%
4-Methylstyrene p-Toluenesulfonamide HPF₆ 75%
4-Bromostyrene p-Toluenesulfonamide HPF₆ 65%
1H-Indene p-Toluenesulfonamide HPF₆ 53%
Styrene Methanesulfonamide HPF₆ 71%

This interactive table summarizes the yields for the synthesis of various 1,3-oxazinane derivatives.

The true versatility of 2-phenyl-1,3-oxazinanes is demonstrated in their role as building blocks for complex molecules. By providing a stable route to 1,3-amino alcohols, they circumvent the challenges associated with handling these often-unstable compounds directly. The phenyl group at the 2-position is derived from benzaldehyde (B42025) used in the cyclization step and serves to stabilize the heterocyclic ring.

Another related compound, 2-phenyl-1,3-dioxan-5-one, is a valuable intermediate for constructing carbon skeletons through reactions like the asymmetric aldol (B89426) reaction. chemspider.com It also serves as a precursor to 2-amino-1,3-propanediol (B45262) (serinol), a raw material for X-ray contrast agents, and dihydroxyacetone. chemspider.com

Application in Polymer Chemistry

The application of 2-phenyl-1,3-oxazinane itself as a monomer is not well-documented. However, the ring-opening polymerization (ROP) of related heterocyclic monomers, including other oxazines and cyclic esters with phenyl substituents, is an active area of research.

Research has shown that 2-substituted 1,3-benzoxazines, which feature a phenyl group on the oxazine (B8389632) ring, can undergo thermal ring-opening polymerization. researchgate.net This process leads to the formation of phenolic polymers with good thermal properties. researchgate.net Similarly, other heterocyclic monomers like 2-phenyl-3-vinyloxirane and 2,2-diphenyl-4-methylene-1,3-dioxolane undergo radical ring-opening polymerization to yield polyethers and polyketones, respectively. researchgate.netmdpi.com

A closely related heterocycle, 2-phenyl-1,3-dioxan-5-ol (B158224), can be used as a starting material to synthesize 5-benzyloxy-1,3-dioxan-2-one, a carbonate monomer of glycerol. This monomer, in turn, undergoes ring-opening polymerization with ε-caprolactone to form copolymers.

Table 2: Polymerization of Related Phenyl-Substituted Heterocycles

Monomer Polymerization Type Resulting Polymer Reference
2-Substituted 1,3-Benzoxazine Thermal ROP Poly(benzoxazine) researchgate.net
2-Phenyl-3-vinyloxirane Radical ROP Polyether researchgate.net
2,2-Diphenyl-4-methylene-1,3-dioxolane Radical ROP Polyketone mdpi.com
5-Benzyloxy-1,3-dioxan-2-one ROP Polyester (Copolymer)

This interactive table showcases polymerization data for heterocyclic monomers structurally related to 2-phenyl-1,3-oxazinane.

The incorporation of heterocyclic units into polymer backbones is a key strategy for tailoring material properties. For example, the inclusion of ester linkages through the radical ring-opening polymerization of monomers like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) can introduce hydrolytic degradability into otherwise stable polymer chains like poly(methyl methacrylate). rsc.org The presence of the phenyl group can also influence properties such as the glass transition temperature of the resulting polymer. rsc.org In the case of poly(benzoxazine)s derived from the ROP of 2-substituted benzoxazines, the resulting materials exhibit high thermal stability. researchgate.net

Contribution to Chemical Methodology Development

The synthesis of 1,3-oxazinanes and related heterocycles has spurred the development of new chemical methodologies. The acid-catalyzed three-component reaction of styrenes, formaldehyde, and sulfonamides represents a highly efficient and atom-economical method for creating 1,3-difunctionalized compounds. Mechanistic studies of this transformation suggest the in situ formation of a 1,3,5-dioxazinane intermediate, which then reacts with the olefin. elsevierpure.com This insight into the reaction pathway, involving the formation and reaction of a heterocyclic intermediate, contributes to a deeper understanding of multicomponent reactions and facilitates the design of new synthetic strategies. elsevierpure.com Similarly, the development of Lewis acid-catalyzed annulation reactions to produce 1,4,2-dioxazinanes from nitrones and oxiranes has expanded the toolbox for synthesizing saturated heterocycles with high diastereoselectivity. acs.org

Future Research Directions and Uncharted Territories in 2 Phenyl 1,3,2 Dioxazinane Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to modern organic synthesis. Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing the 2-Phenyl-1,3,2-dioxazinane core.

Eco-Friendly Catalysts and Solvents: A significant push will be toward replacing hazardous reagents and solvents. Research could explore the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, which offer high efficiency and recyclability. nih.gov The use of greener solvents like PEG-400 or reactions in deep eutectic solvents represents another promising avenue. nih.govmdpi.com Investigating eco-friendly reductants, such as glucose in alkaline media, could provide sustainable alternatives for specific synthetic steps. mdpi.com

Atom Economy: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This includes exploring one-pot, multicomponent reactions that build molecular complexity in a single step, thereby minimizing waste and purification efforts. nih.gov

Sustainable Approach Potential Application for this compound Synthesis Key Benefits
Heterogeneous NanocatalysisUse of recyclable catalysts like supported copper oxide nanoparticles. nih.govCatalyst reusability, reduced waste, milder reaction conditions.
Green SolventsEmploying solvents like PEG-400 or deep eutectic solvents. nih.govmdpi.comLower toxicity, biodegradability, potential for improved yields.
Alternative Energy SourcesMicrowave or ultrasound-assisted synthesis. mdpi.comFaster reaction times, reduced energy consumption, higher yields.
Eco-Friendly ReagentsUsing glucose as a benign reducing agent. mdpi.comReduced hazard profile, sustainability.

Investigation of Stereodynamic Behavior and Chiral Applications

The three-dimensional structure and conformational dynamics of the 1,3,2-dioxazinane ring are critical to its function and potential applications in asymmetric synthesis.

Conformational Analysis: Detailed studies into the stereodynamics of the this compound ring are warranted. Research using multinuclear dynamic NMR spectroscopy, similar to studies on related 1,3,5-oxadiazinanes, could reveal the presence of different conformers and dynamic processes such as ring inversion and restricted bond rotations. researchgate.net Understanding these dynamics is fundamental to designing molecules with specific shapes and reactivities.

Chiral Synthesis: Developing organocatalytic asymmetric routes to chiral dioxazinanes is a significant area for future work. datapdf.comacs.org The use of chiral catalysts, such as those derived from proline or oligoethylene glycols, could enable the enantioselective synthesis of substituted this compound derivatives. datapdf.comacs.org These chiral heterocycles could serve as valuable building blocks or ligands in asymmetric catalysis.

Stereoelectronic Effects: Computational and experimental investigations into stereoelectronic effects, such as the Perlin effect (the difference in C-H coupling constants for axial and equatorial protons), can provide deep insights into the bonding and conformation of the heterocyclic ring. researchgate.net Such studies on this compound would elucidate how the phenyl substituent and heteroatoms influence the ring's geometry and electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous processing technologies can accelerate the exploration of this compound chemistry.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. nottingham.ac.ukbeilstein-journals.org Future work could adapt synthetic routes for this compound to flow reactors. This would be particularly advantageous for reactions that are highly exothermic or involve reactive intermediates, allowing for precise temperature control and rapid optimization. nottingham.ac.uk

Automated Synthesis: Automated parallel synthesis platforms, like the Chemspeed Accelerator, can be employed to rapidly generate libraries of this compound derivatives. nih.gov By automating reaction setup, work-up, and purification, researchers can efficiently explore a wide range of substituents and reaction conditions, significantly speeding up the discovery of molecules with desired properties. nih.govsynplechem.com This high-throughput approach is invaluable for creating compound libraries for screening in drug discovery and materials science. nih.gov

Technology Application in this compound Chemistry Advantages
Flow ChemistryContinuous synthesis of the dioxazinane core and its derivatives. nottingham.ac.ukbeilstein-journals.orgImproved safety, scalability, precise process control, efficient heat transfer.
Automated SynthesisHigh-throughput synthesis of a library of derivatives for screening. nih.govsynplechem.comIncreased productivity, rapid lead discovery, miniaturization of reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. mdpi.com By using descriptors derived from computational models, researchers can predict the potency or properties of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

DFT and Ab Initio Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. researchgate.net These methods can elucidate transition states, predict reaction outcomes, and help interpret experimental data, such as NMR spectra, with greater accuracy. researchgate.net For instance, modeling can predict conformational preferences and the energy barriers associated with ring inversion. researchgate.net

Exploration of Novel Catalytic Transformations Involving this compound

The unique structure of this compound makes it a candidate for involvement in novel catalytic reactions, both as a product and as a reactant or ligand.

New Synthetic Methodologies: There is an ongoing need for new catalytic methods to synthesize complex heterocyclic molecules with high selectivity. diva-portal.org Research into Lewis acid-catalyzed annulation reactions, which have been successful for producing related 1,4,2-dioxazinanes from nitrones and oxiranes, could be adapted for this compound synthesis. diva-portal.org Similarly, Brønsted acid-catalyzed multicomponent reactions, such as the oxy-aminomethylation of styrenes, provide a template for developing new routes to related 1,3-oxazinanes that could be extended to the target compound. acs.orgresearchgate.netresearchgate.net

Catalyst Development: The development of novel iron-based heterogeneous catalysts could offer a sustainable and cost-effective alternative to precious metal catalysts for transformations involving the dioxazinane ring. mdpi.com

Ring-Opening Polymerization: Derivatives of related heterocycles like 2-phenyl-1,3-dioxan-5-ol (B158224) are used as monomers in ring-opening polymerizations to create functional polymers. sigmaaldrich.com Future research could explore whether this compound derivatives can be similarly employed as monomers to synthesize novel polymers with unique properties conferred by the N-O-containing heterocyclic backbone.

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